2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
Overview
Description
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated derivative of hydroxybenzoic acid. This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a benzene ring, along with a carboxylic acid group. The hydrate form indicates that it contains water molecules in its crystal structure. This compound is known for its high acidity due to the electron-withdrawing effects of the fluorine atoms.
Mechanism of Action
Target of Action
The primary targets of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate are protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are involved in the post-translational modification of proteins, which is crucial for their function.
Mode of Action
The compound interacts with its targets (FTase and GGTase) through a Mitsunobu reaction . This reaction allows the compound to inhibit the activity of these enzymes, thereby affecting the post-translational modification of proteins .
Biochemical Pathways
The inhibition of FTase and GGTase disrupts the farnesylation and geranylgeranylation processes, respectively. These processes are part of the larger mevalonate pathway, which is responsible for the production of several important biomolecules, including cholesterol and other sterols. Disruption of this pathway can have significant downstream effects, including altered cell signaling and function .
Result of Action
The inhibition of FTase and GGTase by this compound can lead to altered protein function, affecting cellular processes such as signal transduction and cell proliferation . The compound has demonstrated a potency of 2.9 µM against FTase and 7.5 µM against GGTase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate typically involves the fluorination of hydroxybenzoic acid derivatives. One common method is the direct fluorination of 4-hydroxybenzoic acid using elemental fluorine or fluorinating agents such as xenon difluoride under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available fluorinated benzene derivatives. The process includes steps like nitration, reduction, and hydrolysis, followed by purification through recrystallization to obtain the hydrate form.
Types of Reactions:
Substitution Reactions: Due to the presence of electron-withdrawing fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Substituted derivatives depending on the nucleophile used.
Esterification: Ester derivatives of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-hydroxybenzyl alcohol.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is used in various scientific research applications:
Chemistry: As a building block for synthesizing fluorinated organic compounds and ligands for catalysis.
Biology: In the preparation of bioimaging probes and enzyme inhibitors.
Medicine: As a precursor for developing pharmaceuticals, particularly enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,4,5,6-Pentafluorobenzoic acid
- 4-Hydroxybenzoic acid
Comparison:
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is unique due to the specific positioning of the fluorine atoms and the presence of a hydroxyl group, which significantly influences its chemical reactivity and biological activity.
- 2,3,4,5-Tetrafluorobenzoic acid lacks the hydroxyl group, making it less reactive in certain substitution reactions.
- 2,3,4,5,6-Pentafluorobenzoic acid has an additional fluorine atom, which further increases its electron-withdrawing effects but may reduce its solubility and reactivity in some contexts.
- 4-Hydroxybenzoic acid is non-fluorinated, making it less acidic and less reactive in nucleophilic substitution reactions compared to its fluorinated counterparts.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXKLSXOHABRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544493 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-02-1 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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